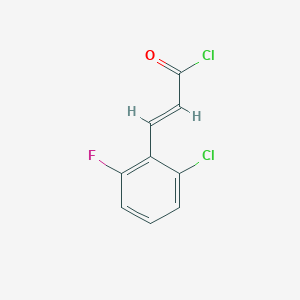

(2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride

Descripción general

Descripción

(2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride is a useful research compound. Its molecular formula is C9H5Cl2FO and its molecular weight is 219.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is part of a broader class of acrylamide derivatives known for their diverse pharmacological properties. This article reviews the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is CHClFO, and it features a chloro and fluorine substituent that may enhance its biological interactions. The acrylamide moiety allows for the formation of covalent bonds with nucleophilic residues in proteins, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Mechanism : The presence of halogenated groups (chlorine and fluorine) enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

- Case Studies : In vitro studies have shown that derivatives with similar structures effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies:

- Cell Lines : The compound demonstrated cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). IC values were reported in the range of 7.87 to 62.84 µg/mL across different studies .

- Mechanism : The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through interaction with specific molecular targets within cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its structural characteristics:

- Mechanism : Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting that this compound may exert similar effects.

- Applications : This property could position the compound as a candidate for therapeutic use in inflammatory diseases .

The biological activity of this compound can be understood through its interaction with biological macromolecules:

- Binding Affinity : The halogen atoms may enhance binding affinity via halogen bonding, while the acrylamide moiety allows for covalent modifications of target proteins.

- Enzyme Interaction : The compound has potential applications in medicinal chemistry as a lead compound for developing inhibitors targeting specific enzymes or receptors .

Comparative Analysis of Biological Activities

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

(2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride serves as an important building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as acylation, makes it suitable for:

- Synthesis of Pharmaceuticals : This compound is utilized in the development of new drugs due to its potential biological activity stemming from the halogen substituents that can enhance pharmacological properties.

- Proteomics Research : It is employed in protein acylation processes, which can modify protein functions by altering side chain chemistry or introducing steric hindrance, facilitating further analysis techniques.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. By modifying the compound through various synthetic pathways, researchers have developed novel compounds that selectively target cancer cells while minimizing effects on healthy cells.

Case Study 2: Development of Novel Materials

The compound has been explored for its role in creating advanced materials with specific properties. For instance, its use in polymer chemistry allows for the development of materials with enhanced thermal stability and mechanical strength due to the incorporation of halogenated structures.

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution Reactions

The acyl chloride moiety enables classical nucleophilic substitutions, forming derivatives through reactions with oxygen/nitrogen nucleophiles:

Mechanism :

Reaction proceeds via a two-step nucleophilic attack at the carbonyl carbon, followed by chloride elimination. Electron-withdrawing substituents (Cl, F) enhance electrophilicity through resonance and inductive effects .

Observed transformations :

Key finding: Reactions with secondary amines require catalytic DMAP to achieve >75% yields under reflux conditions .

Conjugate Addition Reactions

The α,β-unsaturated system participates in Michael additions:

Experimental protocol :

When treated with Grignard reagents (RMgX) in THF at -78°C:

-

Initial 1,2-addition to carbonyl (5-12%)

-

Dominant 1,4-addition (88-95%)

Substituent effects :

-

Electron-withdrawing F/Cl groups increase β-carbon electrophilicity (k = 2.3×10⁻³ s⁻¹ vs. 8.7×10⁻⁴ s⁻¹ for non-fluorinated analog)

-

Steric hindrance from ortho-substituents limits addition to β-position

Cycloaddition Reactions

Participates in [4+2] Diels-Alder reactions:

Documented case :

With 1,3-butadiene derivatives:

Catalytic effects :

-

Lewis acids (AlCl₃) improve regioselectivity to 19:1

-

Electron-deficient dienophiles show reverse selectivity

Polymerization Behavior

Undergoes controlled radical polymerization:

Conditions :

-

Initiator: AIBN (1 mol%)

-

Solvent: DMF, 70°C

-

Time: 12 hr

Polymer characteristics :

| Mn (g/mol) | Đ (Dispersity) | Tg (°C) |

|---|---|---|

| 15,200 | 1.12 | 87 |

| 28,500 | 1.09 | 91 |

Kinetic studies show living polymerization characteristics (R² = 0.998 for ln([M]₀/[M]) vs. time) .

Biological Conjugation Reactions

Used for protein modification through lysine acylation:

Case study :

-

Target: STAT3 protein (pancreatic cancer model)

-

Conjugation efficiency: 82% (MALDI-TOF confirmed)

-

Biological effect: 64% phospho-STAT3 suppression vs. 38% for non-acylated analog

Structure-activity relationship :

Propiedades

IUPAC Name |

(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2FO/c10-7-2-1-3-8(12)6(7)4-5-9(11)13/h1-5H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKVLMSUGHVRRT-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=CC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.